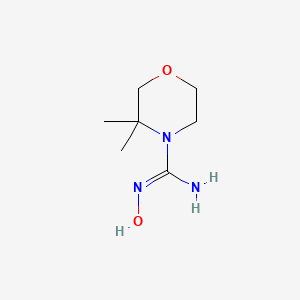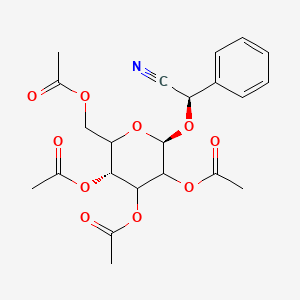![molecular formula C₁₄H₉Cl₂NO₃ B1145917 6-[(2,6-Dichlorophenyl)imino]-3-oxo-1,4-cyclohexadiene-1-acetic Acid CAS No. 221555-69-7](/img/new.no-structure.jpg)
6-[(2,6-Dichlorophenyl)imino]-3-oxo-1,4-cyclohexadiene-1-acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2,6-Dichlorophenyl)imino]-3-oxo-1,4-cyclohexadiene-1-acetic Acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexadiene ring substituted with a dichlorophenyl group and an imino group, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,6-Dichlorophenyl)imino]-3-oxo-1,4-cyclohexadiene-1-acetic Acid typically involves multiple steps, starting with the preparation of the dichlorophenyl intermediate. One common method includes the condensation reaction between 2,6-dichlorophenylamine and a suitable diketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then cyclized to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(2,6-Dichlorophenyl)imino]-3-oxo-1,4-cyclohexadiene-1-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Halogen substitution reactions can occur at the dichlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
6-[(2,6-Dichlorophenyl)imino]-3-oxo-1,4-cyclohexadiene-1-acetic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-[(2,6-Dichlorophenyl)imino]-3-oxo-1,4-cyclohexadiene-1-acetic Acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act on cyclooxygenase enzymes, reducing inflammation by inhibiting prostaglandin synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diclofenac: A nonsteroidal anti-inflammatory drug with a similar dichlorophenyl structure.
Indomethacin: Another anti-inflammatory compound with a comparable mechanism of action.
Uniqueness
6-[(2,6-Dichlorophenyl)imino]-3-oxo-1,4-cyclohexadiene-1-acetic Acid is unique due to its specific substitution pattern and the presence of both imino and keto groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
221555-69-7 |
|---|---|
Formule moléculaire |
C₁₄H₉Cl₂NO₃ |
Poids moléculaire |
310.13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride](/img/structure/B1145846.png)
![rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride](/img/structure/B1145851.png)


